molecular formula C11H12FN3 B2820525 [(4-fluorophenyl)(1H-imidazol-2-yl)methyl](methyl)amine CAS No. 1518527-67-7

[(4-fluorophenyl)(1H-imidazol-2-yl)methyl](methyl)amine

Cat. No. B2820525
CAS RN: 1518527-67-7
M. Wt: 205.236
InChI Key: XRDXFNGIDWQMCG-UHFFFAOYSA-N
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Description

“(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a 4-fluorophenyl group and a methylamine group .


Molecular Structure Analysis

The molecular structure of “(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a 4-fluorophenyl group and a methylamine group .


Physical And Chemical Properties Analysis

The compound “(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” has a molecular weight of 205.23 . It is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Analytical Chemistry

Imidazole derivatives find applications in analytical techniques:

Safety and Hazards

The safety information for “(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” indicates that it has the following hazard statements: H302, H315, H318, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for research on “(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and potential applications in various fields. Imidazole-containing compounds have been found to show a broad range of biological activities, suggesting potential for the development of new drugs .

properties

IUPAC Name

1-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-13-10(11-14-6-7-15-11)8-2-4-9(12)5-3-8/h2-7,10,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDXFNGIDWQMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)F)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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